Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
CAS No.: 1346698-23-4
Cat. No.: VC15937990
Molecular Formula: C7H6Cl2N2O3
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346698-23-4 |
|---|---|
| Molecular Formula | C7H6Cl2N2O3 |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate |
| Standard InChI | InChI=1S/C7H6Cl2N2O3/c1-13-5(12)3-14-4-2-10-11-7(9)6(4)8/h2H,3H2,1H3 |
| Standard InChI Key | BHBTWENTIWOUOM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)COC1=CN=NC(=C1Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, methyl 2-(5,6-dichloropyridazin-4-yl)oxyacetate, reflects its core pyridazine ring substituted with chlorine atoms at positions 5 and 6, an ether-linked acetoxy group at position 4, and a methyl ester moiety. The canonical SMILES representation (COC(=O)COC1=CN=NC(=C1Cl)Cl) and InChIKey (BHBTWENTIWOUOM-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1346698-23-4 |
| Molecular Formula | C7H6Cl2N2O3 |
| Molecular Weight | 237.04 g/mol |
| SMILES | COC(=O)COC1=CN=NC(=C1Cl)Cl |
| InChIKey | BHBTWENTIWOUOM-UHFFFAOYSA-N |
| PubChem CID | 71304363 |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous pyridazine derivatives exhibit distinct NMR signals for carbonyl carbons (~165–170 ppm) and aromatic chlorines (~140 ppm) . The electron-withdrawing chlorine atoms likely deshield adjacent protons, producing unique NMR splitting patterns in the aromatic region (δ 7.5–8.5 ppm) .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
Although no explicit protocols for Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate are documented, its synthesis likely involves:
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Nucleophilic Aromatic Substitution: Reacting 4-hydroxy-5,6-dichloropyridazine with methyl chloroacetate under basic conditions (e.g., K2CO3 or Cs2CO3) .
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Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-hydroxypyridazine derivatives with methyl glycolate.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Theoretical) |
|---|---|---|
| Halogenation | Cl2, FeCl3, 80°C | 70–85% |
| Etherification | Cs2CO3, DMF, 100°C, 12h | 50–65% |
| Esterification | CH3OH, H2SO4, reflux | >90% |
Optimization Challenges
Physicochemical Properties
Solubility Profile
Preliminary solubility data extrapolated from analogs indicate:
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High solubility in polar aprotic solvents (e.g., DMF, DMSO)
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Moderate solubility in dichloromethane and ethyl acetate
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Low solubility in water (<0.1 mg/mL at 25°C)
Applications and Biological Relevance
Pharmaceutical Intermediate
Pyridazine cores are pivotal in kinase inhibitors and antiviral agents. The dichloro substitutions enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds for drug candidates . For example, methyl ester derivatives serve as precursors to carboxylic acids via saponification, a common step in prodrug synthesis.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Ambeed | 95% | 1 g to 10 g | $200–$500/g |
| VulcanChem | 98% | 5 g to 50 g | $180–$450/g |
Future Research Directions
Mechanistic Studies
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Metabolic Pathways: Investigating esterase-mediated hydrolysis in mammalian liver microsomes.
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Crystallography: Resolving single-crystal X-ray structures to confirm regiochemistry.
Applied Research
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Anticancer Screening: Testing against NCI-60 cancer cell lines.
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Herbicidal Formulations: Evaluating pre-emergent activity in Arabidopsis thaliana.
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